6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine
Description
The compound 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a 1,3,5-triazine derivative characterized by a central triazine core substituted with a 4-benzylpiperidinylmethyl group at position 6 and a 2-methoxyphenylamine group at position 2. Its molecular formula is C₂₃H₂₈N₆O, with an average mass of approximately 423.5 g/mol (exact mass: 423.21 g/mol). The 2-methoxyphenyl substituent contributes electronic effects (electron-donating methoxy group) and influences solubility .
This compound is synthesized via nucleophilic substitution, where the chloromethyl group in 6-(chloromethyl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine (precursor) reacts with 4-benzylpiperidine. The chloromethyl group acts as a versatile electrophile, enabling functionalization with nitrogen-containing heterocycles like piperidine .
Properties
IUPAC Name |
6-[(4-benzylpiperidin-1-yl)methyl]-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c1-30-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)16-29-13-11-18(12-14-29)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3,(H3,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQJSCFOYDZTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-[(4-benzyl-1-piperidinyl)methyl]-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine with key analogues:
Key Structural Differences and Implications
Core Modifications :
- Piperidine vs. Piperazine : The target compound’s 4-benzylpiperidinyl group is less polar than piperazine derivatives (e.g., ), favoring membrane permeability. Piperazinyl analogues, however, may exhibit stronger receptor binding due to additional hydrogen-bonding sites.
- Aryl Substituents : The 2-methoxyphenyl group in the target compound enhances solubility compared to electron-withdrawing groups (e.g., 3-chlorophenyl in ). Fluorophenyl analogues (e.g., ) show improved metabolic stability due to fluorine’s electronegativity.
Biological Activity Trends: Antileukemic Activity: Fluorophenyl and chlorophenyl triazines (e.g., ) demonstrate nanomolar IC₅₀ values against leukemia cell lines, linked to their ability to intercalate DNA or inhibit kinases. Anti-HIV Potential: Piperidine-linked triazines (e.g., ) inhibit viral replication by targeting reverse transcriptase, suggesting the target compound may share this mechanism.
Physicochemical Properties :
- LogP and Solubility : The methoxyphenyl group in the target compound reduces logP (predicted ~3.2) compared to chlorophenyl analogues (logP ~3.8), improving aqueous solubility .
- Hydrogen Bonding : Piperazinyl derivatives (e.g., ) have more hydrogen-bond acceptors (N = 7) than piperidinyl analogues (N = 5), impacting target selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
